5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique structure combining an oxadiazole ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitroaniline derivatives with nitrile oxides under controlled conditions.
Fusion with Pyrazine Ring: The oxadiazole ring is then fused with a pyrazine ring through a series of condensation reactions, often involving intermediates like hydrazines or diamines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to understand their mechanisms of action and to optimize their efficacy and safety profiles for potential use as pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions, binding to receptor sites, and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5-(3-Nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- 5-(4-Methoxy-3-nitrophenyl)[1,2,4]oxadiazolo[3,4-b]pyrazine
Uniqueness
5-(4-Methoxy-3-nitrophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C11H7N5O4 |
---|---|
Molecular Weight |
273.20 g/mol |
IUPAC Name |
5-(4-methoxy-3-nitrophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H7N5O4/c1-19-9-3-2-6(4-8(9)16(17)18)7-5-12-10-11(13-7)15-20-14-10/h2-5H,1H3 |
InChI Key |
ZUMXJLSLBOMMFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NON=C3N=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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